molecular formula C7H12LiNO3 B2443624 Lithium 3-morpholinopropanoate CAS No. 1624261-85-3

Lithium 3-morpholinopropanoate

カタログ番号 B2443624
CAS番号: 1624261-85-3
分子量: 165.12
InChIキー: FJFWOWFFKRJOKU-UHFFFAOYSA-M
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Lithium 3-morpholinopropanoate is a chemical compound with the CAS Number: 1624261-85-3 . It has a molecular weight of 165.12 and its IUPAC name is lithium 3-morpholinopropanoate .


Molecular Structure Analysis

The InChI code for Lithium 3-morpholinopropanoate is 1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 .


Physical And Chemical Properties Analysis

Lithium 3-morpholinopropanoate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .

科学的研究の応用

Neuroprotective Applications in Neurodegenerative Diseases

Lithium 3-morpholinopropanoate, as a lithium salt, is known for its neuroprotective properties. Research has demonstrated that lithium inhibits glycogen synthase kinase 3 (GSK3), an enzyme involved in intracellular signal transmission via protein phosphorylation. This inhibition has shown promising results in animal models of neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis, spinocerebellar ataxia type 1, and Huntington's disease. The neuroprotective effects of lithium are particularly evident in diseases associated with abnormal aggregation of the protein tau. There is indirect evidence suggesting lithium's neuroprotective effects in humans, particularly in chronic patients with bipolar disorder and in slowing down the progression of diseases like amyotrophic lateral sclerosis (Pérez-Martínez, 2009).

Molecular Targets and Mechanisms

Lithium's action involves multiple molecular pathways. It directly inhibits GSK3, a critical regulator of several signal transduction pathways. This inhibition aligns with lithium's known effects on early development, insulin signaling, and glycogen synthesis. The therapeutic and behavioral effects of lithium in vivo are thought to be significantly mediated by GSK3 inhibition. However, lithium also interacts with other targets, including inositol monophosphatase and several phosphomonoesterases, posing a challenge in pinpointing the exact mechanisms responsible for its therapeutic effects in bipolar disorder and related conditions (O'Brien & Klein, 2009).

Lithium's Cellular and Clinical Mechanisms

Lithium's effectiveness in bipolar disorder is well-recognized, with its actions spanning across numerous cellular pathways. However, the precise therapeutic mechanisms in bipolar disorder are not fully understood. Lithium is believed to exert neuroprotective, anti-oxidative, and neurotransmission effects through the inhibition of GSK3β. This enzyme's inhibition is pivotal in neuroprotection, influencing higher-order biological systems like circadian rhythms and neurotransmission. Lithium's impact at the cellular level potentially translates to behavioral and clinical changes, suggesting a multifaceted mechanism of action that warrants further exploration (Malhi & Outhred, 2016).

作用機序

Target of Action

Lithium 3-morpholinopropanoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphatidylinositol signaling pathway .

Mode of Action

Lithium 3-morpholinopropanoate interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .

Biochemical Pathways

The compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . It also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action converging towards neuroprotection .

Pharmacokinetics

The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .

Result of Action

Lithium 3-morpholinopropanoate, through its action on GSK-3 and IMPA, leads to neuroprotective effects . It has significant anti-suicidal properties, the strongest among all mood stabilizers . It also exerts antiviral, especially against herpes infection, and immunomodulatory influence . The evidence has also been accumulated for the neurotrophic and neuroprotective effects of lithium .

Action Environment

The action, efficacy, and stability of Lithium 3-morpholinopropanoate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, factors such as age, body weight, renal function, and drug-drug interactions can significantly affect the pharmacokinetics of lithium .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

特性

IUPAC Name

lithium;3-morpholin-4-ylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJFWOWFFKRJOKU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].C1COCCN1CCC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12LiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lithium 3-morpholinopropanoate

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。